15-dehydro-prostaglandin E2(1-)

GPCR pharmacology biased agonism EP2 receptor

15-Dehydro-prostaglandin E2(1−) (CHEBI:57400), also referred to as 15-keto-prostaglandin E2 or 15-keto-PGE2, is the conjugate base of the primary oxidative metabolite of prostaglandin E2 (PGE2). It is generated endogenously via NAD+-dependent oxidation of the 15-hydroxyl group of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Molecular Formula C20H29O5-
Molecular Weight 349.4 g/mol
Cat. No. B1264096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-dehydro-prostaglandin E2(1-)
Molecular FormulaC20H29O5-
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O
InChIInChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t16-,17-,19-/m1/s1
InChIKeyYRTJDWROBKPZNV-KMXMBPPJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Dehydro-Prostaglandin E2(1−): A PGE2 Metabolite with Distinct EP Receptor Bias and Covalent Target Engagement for Specialized Research Procurement


15-Dehydro-prostaglandin E2(1−) (CHEBI:57400), also referred to as 15-keto-prostaglandin E2 or 15-keto-PGE2, is the conjugate base of the primary oxidative metabolite of prostaglandin E2 (PGE2) [1]. It is generated endogenously via NAD+-dependent oxidation of the 15-hydroxyl group of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [2]. With a molecular formula of C20H29O5− and a monoisotopic mass of 349.2015 Da, this anionic species is the predominant form at physiological pH [1]. Long regarded as an inactive degradation product, 15-keto-PGE2 is now established as a biased agonist at EP2 and EP4 prostanoid receptors, a covalent inhibitor of STAT3, and an endogenous ligand for PPARγ—properties absent in the parent compound PGE2 [3][4].

Why PGE2 and 13,14-Dihydro-15-Keto-PGE2 Cannot Substitute for 15-Dehydro-Prostaglandin E2(1−) in Targeted Research Applications


Generic substitution among PGE2, 15-dehydro-PGE2(1−), and the further reduced metabolite 13,14-dihydro-15-keto-PGE2 is precluded by profound quantitative divergence in receptor pharmacology, target engagement, and functional selectivity. While PGE2 activates EP4 receptors with high potency (IC50 ≈ 434 pM) and strongly drives cAMP/β-catenin signaling through both EP2 and EP4, 15-dehydro-PGE2(1−) exhibits a >10,000-fold reduction in EP4 binding affinity (IC50 ≈ 2.82 μM) yet retains near-full agonist efficacy at EP2 for cAMP formation [1][2]. Furthermore, only 15-dehydro-PGE2(1−)—but not PGE2—engages STAT3 covalently via Cys259 and functions as an endogenous PPARγ ligand through a distinct binding pocket [3][4]. The downstream metabolite 13,14-dihydro-15-keto-PGE2 is essentially inactive at EP2/EP4 (Kis = 12 and 57 µM) and chemically unstable (half-life ~9 minutes), further disqualifying it as a functional equivalent . These differences render compound interchange impossible for studies of biased GPCR signaling, STAT3 pharmacology, or PPARγ biology.

Quantitative Differentiation Evidence for 15-Dehydro-Prostaglandin E2(1−) Against Closest Comparators


EP4-to-EP2 Receptor Binding Affinity Shift: A ~40-Fold Selectivity Inversion Relative to PGE2

In competitive whole-cell [³H]PGE2 radioligand binding assays using HEK-293 cells stably expressing human EP2 or EP4 receptors, 15-dehydro-PGE2(1−) (15-keto-PGE2) exhibited a dramatic shift in receptor subtype selectivity compared to the parent PGE2. PGE2 binds EP4 with approximately 6.8-fold higher affinity than EP2 (IC50: 434 pM for EP4 vs. 2.94 nM for EP2). In contrast, 15-dehydro-PGE2(1−) shows the opposite preference, binding EP2 with approximately 24-fold higher affinity than EP4 (IC50: 118 nM for EP2 vs. 2.82 μM for EP4) [1]. The net result is a relative selectivity inversion: the EP2/EP4 IC50 ratio shifts from ~6.8 (PGE2-favoring EP4) to ~0.042 (15-dehydro-PGE2(1−)-favoring EP2), representing an approximately 160-fold relative selectivity change [1]. In CHO cell systems, the discrimination is even more pronounced—15-dehydro-PGE2(1−) shows Kis of 2.6 μM (EP2) and 15 μM (EP4) vs. PGE2 Kis of 53 nM (EP2) and 7.3 nM (EP4), representing a ~49-fold and ~2,055-fold reduction in affinity, respectively [2].

GPCR pharmacology biased agonism EP2 receptor EP4 receptor radioligand binding

Biased Agonism: Full EP2 Agonist vs. Partial EP4 Agonist for cAMP and β-Catenin/TCF Signaling

Functional assays reveal that 15-dehydro-PGE2(1−) is a full agonist at EP2 receptors but a partial agonist at EP4 receptors—directly opposite to PGE2, which shows full agonism at both subtypes with a preference for EP4. In HEK-EP2 cells, 15-dehydro-PGE2(1−) stimulated cAMP formation with an EC50 of 137 nM and an Emax of 23.0 ± 0.540 pmol, matching PGE2's Emax (23.2 ± 0.723 pmol) despite a ~200-fold lower potency (PGE2 EC50 = 548 pM) [1]. In HEK-EP4 cells, however, 15-dehydro-PGE2(1−) acted as a partial agonist: EC50 = 426 nM (vs. PGE2 EC50 = 135 pM, a >2,000-fold shift) and Emax was approximately half that of PGE2 (5.64 ± 0.524 vs. 10.7 ± 0.308 pmol) [1]. For β-catenin/TCF transcriptional activity, 15-dehydro-PGE2(1−) functioned as a near-full agonist at EP2 (Emax = 376 ± 11.9%, EC50 ≈ 29.3 nM) but a partial agonist at EP4 (Emax = 230 ± 21.2%, EC50 ≈ 19.5 nM), whereas PGE2 activated both receptors similarly (EP2 EC50 = 123 pM, Emax = 454%; EP4 EC50 = 65.4 pM, Emax = 471%) [1]. This functional bias—full EP2 agonism with partial EP4 agonism—is a unique pharmacological fingerprint not observed with PGE2 or 13,14-dihydro-15-keto-PGE2 (which is inactive; EC50s >18 μM for EP2 and >38 μM for EP4) .

biased agonism cAMP signaling β-catenin/TCF functional selectivity GPCR

Tissue-Selective Smooth Muscle Activity: Equiactive to 1.8-Fold More Potent Than PGE2 in Guinea Pig Trachea but Less Potent Across All Other Preparations

In a classic comparative bioassay across nine isolated smooth muscle preparations, 15-dehydro-PGE2(1−) (15-keto-PGE2) displayed a unique tissue-selectivity profile versus PGE2. On guinea pig trachea, 15-dehydro-PGE2(1−) was equiactive or 1–1.8 times more potent than PGE2 in producing relaxation [1]. However, on all other eight preparations tested—rat stomach strip, rat colon, rat uterus, chick rectum, guinea pig ileum, guinea pig pulmonary artery, rabbit aorta, and rabbit pulmonary artery—this metabolite was consistently less active than PGE2 [1]. By comparison, 13,14-dihydro-15-keto-PGE2 and 13,14-dihydro-PGE2 were less active than PGE2 on all preparations without exception, lacking even the trachea-selective enhancement [1]. This tissue-restricted potency profile is not replicated by any other PGE2 pulmonary metabolite and suggests differential coupling of 15-dehydro-PGE2(1−) to receptor populations or signaling effectors enriched in airway smooth muscle.

smooth muscle pharmacology tissue selectivity tracheal relaxation bioassay structure-activity relationship

Covalent STAT3 Inhibition via Cys259: A Target Engagement Mechanism Absent in PGE2 and 13,14-Dihydro-15-Keto-PGE2

15-Dehydro-PGE2(1−) suppresses STAT3 signaling through direct covalent modification of the Cys259 thiol residue on STAT3—a mechanism structurally impossible for PGE2, which lacks the electrophilic 15-keto group. In MCF10A-ras breast cancer cells, 15-dehydro-PGE2(1−) inhibited STAT3 phosphorylation and downstream transcriptional activity, resulting in suppressed cell migration and clonogenicity [1]. Subcutaneous administration of 15-dehydro-PGE2(1−) in a mouse xenograft model using MDA-MB-231 breast cancer cells attenuated tumor growth and reduced STAT3 phosphorylation in vivo [1]. This covalent engagement mechanism is entirely absent in both PGE2 and the fully reduced metabolite 13,14-dihydro-15-keto-PGE2, which cannot participate in Michael addition chemistry because the α,β-unsaturated ketone at C15 has been reduced [2]. The thiol-reactive nature of the 15-keto-α,β-unsaturated system thus confers a gain-of-function not shared by any non-oxidized PGE2 species.

STAT3 inhibition covalent inhibitor breast cancer Cys259 redox biology

Endogenous PPARγ Ligand Activity with a Binding Pocket Distinct from Thiazolidinediones: PGE2 Requires Metabolic Conversion to 15-Keto-PGE2 for PPARγ Engagement

15-Dehydro-PGE2(1−) was identified as an endogenous physiological PPARγ ligand that binds and activates the receptor through a covalent mechanism at a binding pocket distinct from that of synthetic thiazolidinediones (TZDs) [1]. Critically, PGE2 must undergo 15-PGDH-mediated dehydrogenation to 15-dehydro-PGE2(1−) to acquire PPARγ agonist activity—PGE2 itself does not activate PPARγ [1]. Serum levels of 15-dehydro-PGE2(1−) were decreased in patients with type 2 diabetes and in obese mice, and direct administration of exogenous 15-dehydro-PGE2(1−) improved glucose homeostasis and prevented diet-induced obesity in mice without causing fluid retention or osteoporosis—side effects commonly associated with TZD-based PPARγ agonists [1]. The enzyme PTGR2 catalyzes the further reduction of 15-dehydro-PGE2(1−) to inactive 13,14-dihydro-15-keto-PGE2, representing a metabolic off-switch for PPARγ signaling [1]. This covalent PPARγ agonist activity is structurally dependent on the 15-keto electrophile and is absent in both PGE2 and 13,14-dihydro-15-keto-PGE2.

PPARγ endogenous ligand covalent binding diabetes obesity PTGR2

Analytical Utility: Validated MS Standard with Defined Purity and Stability Specifications for Quantitative Lipidomics

15-Dehydro-PGE2(1−) is available as a validated quantitative analytical standard (Cayman Item No. 14720, purity ≥98%) and as a MaxSpec® grade standard (Item No. 10007215, purity ≥95%) specifically prepared for mass spectrometry applications requiring quantitative reproducibility, with batch-specific certificates of analysis provided . Its deuterated analog (15-keto PGE2-d4, Item No. 19349; 15-keto PGE2-d9, Item No. 19350) is available for use as an internal standard in GC-MS or LC-MS quantification [1]. The compound is registered in the LIPID MAPS Structure Database (LMFA03010030) with validated MS/MS spectral data [2]. In contrast, 13,14-dihydro-15-keto-PGE2 exhibits documented chemical instability (half-life ~9 minutes) and undergoes artifactual dehydration to PGA2-series compounds, complicating quantitative assay reliability [3]. The bicyclic degradation product of 13,14-dihydro-15-keto-PGE2 is often targeted instead for measurements due to superior stability [3]. The relative stability of the 15-keto-PGE2 structure—lacking the labile dihydro modification—makes it a more tractable analytical target than its downstream metabolite.

LC-MS/MS quantitative lipidomics analytical standard MaxSpec LIPID MAPS

Validated Application Scenarios for 15-Dehydro-Prostaglandin E2(1−) Based on Quantitative Differentiation Evidence


EP2-Selective vs. EP4-Selective GPCR Signaling Dissection

Use 15-dehydro-PGE2(1−) as a pharmacological tool to selectively activate EP2-mediated cAMP and β-catenin/TCF signaling while minimizing EP4 engagement. The ~40-fold selectivity inversion (PGE2 favors EP4 ~6.8:1; 15-dehydro-PGE2(1−) favors EP2 ~24:1) enables clean separation of EP2- from EP4-dependent cellular responses [1]. This application is directly relevant to colorectal cancer biology, where EP4-driven β-catenin signaling is implicated in tumorigenesis and EP2 signaling may mediate homeostatic restoration [1]. PGE2 cannot substitute here because it preferentially activates EP4 over EP2.

Covalent STAT3 Inhibitor Discovery and Chemical Biology

Employ 15-dehydro-PGE2(1−) as a covalent STAT3 probe compound targeting Cys259. The α,β-unsaturated 15-keto group enables Michael addition to the STAT3 thiol, a mechanism structurally precluded in PGE2 and 13,14-dihydro-15-keto-PGE2 [2]. Validated applications include breast cancer cell migration and clonogenicity assays (MCF10A-ras) and in vivo xenograft models (MDA-MB-231) [2]. For STAT3-focused screening campaigns, this compound serves as a positive control that cannot be replaced by PGE2 or other non-electrophilic prostanoids.

PPARγ Endogenous Ligand Research and Metabolic Disease Models

Apply 15-dehydro-PGE2(1−) as the endogenous PPARγ ligand in metabolic disease research. Unlike synthetic TZDs, this compound activates PPARγ through a distinct covalent binding pocket and improves glucose homeostasis while preventing diet-induced obesity without fluid retention or osteoporosis in mouse models [3]. Critically, PGE2 must be metabolized to 15-keto-PGE2 to acquire PPARγ activity—direct PGE2 application yields no PPARγ engagement [3]. This compound is also the substrate for PTGR2, enabling coupled PTGR2 inhibitor screening assays.

Quantitative LC-MS/MS Bioanalysis of the PGE2 Metabolic Axis

Utilize 15-dehydro-PGE2(1−) as a quantitative analytical standard (≥98% purity, Cayman 14720; MaxSpec® grade 10007215) with deuterated internal standards (d4: 19349; d9: 19350) for LC-MS/MS or GC-MS quantification of the PGE2/15-PGDH metabolic pathway in biological matrices [4]. The LIPID MAPS-validated MS/MS spectrum (LMFA03010030) facilitates method development and spectral library matching [5]. Compared to 13,14-dihydro-15-keto-PGE2 (half-life ~9 minutes, prone to artifactual dehydration), this compound offers superior chemical tractability for bioanalytical method validation [6].

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